

# Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SAR107375** is a potent and orally active dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Its ability to target both factors suggests a strong potential for the treatment and prevention of venous thrombosis. These application notes provide detailed protocols for utilizing **SAR107375** in established rat models of venous thrombosis, guidance on data collection and analysis, and a summary of its known efficacy.

# Mechanism of Action: Dual Inhibition of the Coagulation Cascade

**SAR107375** exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: the conversion of prothrombin to thrombin by Factor Xa and the subsequent action of thrombin in converting fibrinogen to fibrin. This dual inhibition effectively blocks the formation of a stable fibrin clot.





Click to download full resolution via product page

Caption: **SAR107375** inhibits the coagulation cascade at Factor Xa and Thrombin.

## **Quantitative Data Summary**

The following table summarizes the reported in vivo efficacy of **SAR107375** in a rat model of venous thrombosis.

| Parameter | Intravenous (IV)<br>Administration | Oral (PO) Administration |
|-----------|------------------------------------|--------------------------|
| ED50      | 0.07 mg/kg                         | 2.8 mg/kg                |

ED50: The dose that produces 50% of the maximal antithrombotic effect.

## **Experimental Protocols**

Two common and well-validated rat models for inducing venous thrombosis are presented below: the Inferior Vena Cava (IVC) Ligation model, which mimics venous stasis, and the Ferric Chloride (FeCl<sub>3</sub>)-Induced Thrombosis model, which simulates endothelial injury.

## Protocol 1: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis

This model creates venous stasis, a primary factor in the development of deep vein thrombosis.



#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scalpel, forceps, scissors, retractors)
- Suture material (e.g., 4-0 silk suture)
- Saline solution
- SAR107375 solution for administration
- Vehicle control solution

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat using an appropriate anesthetic agent.
  - Shave the abdominal area and disinfect with an antiseptic solution.
  - Make a midline laparotomy incision to expose the abdominal cavity.
  - Gently retract the intestines to visualize the inferior vena cava (IVC).
- IVC Ligation:
  - Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
  - Ligate all side branches of the IVC in the dissected segment using fine suture material.
  - Pass a 4-0 silk suture underneath the isolated IVC.
  - Securely ligate the IVC to induce complete stasis. The duration of ligation to consistently produce a thrombus is typically 2 to 6 hours.[1]







#### • Drug Administration:

- Administer SAR107375 or vehicle control at the desired dose and route (intravenous or oral) prior to or immediately after IVC ligation, according to the experimental design.
- Thrombus Harvesting and Analysis:
  - After the designated ligation period, re-anesthetize the rat if necessary.
  - Re-open the abdominal incision and carefully expose the ligated IVC segment.
  - Excise the thrombosed segment of the IVC.
  - Gently open the vessel longitudinally and remove the thrombus.
  - Blot the thrombus to remove excess blood and immediately weigh it (wet weight).
  - The thrombus can then be fixed in 10% neutral buffered formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining) to assess its composition.





Click to download full resolution via product page

Caption: Workflow for the IVC Ligation Venous Thrombosis Model.



## Protocol 2: Ferric Chloride (FeCl<sub>3</sub>)-Induced Venous Thrombosis

This model simulates thrombosis initiated by endothelial injury.

#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scalpel, forceps, scissors)
- Ferric chloride (FeCl<sub>3</sub>) solution (e.g., 10-20% in distilled water)[2]
- Filter paper strips (e.g., 1x2 mm)
- Saline solution
- SAR107375 solution for administration
- Vehicle control solution

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat and prepare the surgical site as described in Protocol 1.
  - Expose the desired vein (e.g., femoral vein or inferior vena cava).
- Induction of Thrombosis:
  - Soak a small piece of filter paper in the FeCl₃ solution.
  - Carefully apply the FeCl<sub>3</sub>-saturated filter paper to the adventitial surface of the exposed vein for a defined period (e.g., 5-10 minutes).[3]

### Methodological & Application





- After the application time, remove the filter paper and rinse the area with saline to remove excess FeCl<sub>3</sub>.
- Drug Administration:
  - Administer SAR107375 or vehicle control at the desired dose and route before or after the ferric chloride application, as per the study design.
- · Thrombus Observation and Analysis:
  - Monitor the vessel for thrombus formation. The time to occlusion can be measured using a Doppler flow probe.
  - After a predetermined time, the thrombosed vessel segment can be excised.
  - The thrombus can be isolated, weighed, and processed for histological examination as described in Protocol 1.[4]





Click to download full resolution via product page

Caption: Workflow for the Ferric Chloride-Induced Venous Thrombosis Model.

## **Endpoint Measurements**

Consistent and accurate endpoint measurements are crucial for evaluating the efficacy of **SAR107375**.



| Endpoint              | Method            | Description                                                                                                                                                                                    |
|-----------------------|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Thrombus Wet Weight   | Gravimetric       | The excised thrombus is blotted to remove excess blood and weighed on an analytical balance. This provides a direct measure of thrombus size.                                                  |
| Histological Analysis | Microscopy        | Fixed thrombus and vessel sections are stained (e.g., H&E, Masson's trichrome) to assess thrombus composition (fibrin, red blood cells, platelets, inflammatory cells) and vessel wall injury. |
| Time to Occlusion     | Doppler Flowmetry | In the FeCl <sub>3</sub> model, a Doppler flow probe can be placed distal to the injury site to continuously monitor blood flow and determine the time until complete vessel occlusion.        |
| Thrombus Score        | Visual Assessment | A semi-quantitative scoring system (e.g., 0-4) can be used to grade the size of the thrombus upon visual inspection.                                                                           |

### Conclusion

**SAR107375** is a promising antithrombotic agent with a dual mechanism of action. The provided protocols for the IVC ligation and ferric chloride-induced venous thrombosis models in rats offer robust and reproducible methods for evaluating the in vivo efficacy of **SAR107375**. Careful adherence to these protocols and accurate endpoint measurements will yield valuable data for the preclinical development of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]
- 2. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Radiological and histological changes following cerebral venous sinus thrombosis in a rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#how-to-use-sar107375-in-a-venous-thrombosis-rat-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com